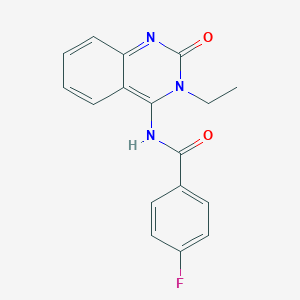

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-2-21-15(13-5-3-4-6-14(13)19-17(21)23)20-16(22)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDAIDWQWRJDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced at the 3-position through alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with 4-fluorobenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Compounds with a 4-fluorobenzamide group exhibit variations in melting points and synthetic yields depending on substituents. For example:

Key Observations :

- Chlorine substitution (Z-4b) increases yield and melting point compared to fluorine (Z-4a), likely due to enhanced crystallinity from stronger intermolecular interactions (e.g., halogen bonding) .

- Thiourea derivatives (e.g., ) show lower melting points, indicating reduced rigidity compared to benzoxazole hybrids .

SAR Insights :

- The quinazolinone core in the target compound may confer kinase inhibitory activity, analogous to other quinazolinone-based drugs (e.g., gefitinib).

Coordination Chemistry and Metal Binding

N-(dimethylcarbamothioyl)-4-fluorobenzamide acts as a bidentate ligand, coordinating to Ni(II) and Cu(II) through thiocarbonyl and carbonyl groups. This contrasts with the target compound, where the quinazolinone core may limit metal chelation but enhance π-π stacking interactions in biological targets .

Crystallographic and Spectroscopic Data

- Thiourea Derivatives () : Crystal structures reveal planar 4-fluorobenzamide moieties stabilized by intramolecular hydrogen bonds. Hirshfeld surface analyses highlight dominant H···F and H···O interactions .

- Ni(II) Complexes () : FT-IR spectra confirm ligand coordination via shifts in N-H and C=O stretching frequencies, a feature less relevant to the target compound due to its lack of thiocarbonyl groups .

Biological Activity

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide is a compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of medicinal properties, including antitumor , antiviral , antidiabetic , and anti-inflammatory effects. The structural modifications in these compounds often enhance their biological activity and selectivity toward specific targets. The compound in focus, this compound, is particularly noted for its potential as an anticancer agent.

The biological activity of this compound primarily involves:

- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to cancer proliferation and survival.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, a process that is vital for eliminating cancerous cells.

- Cell Cycle Arrest : It may also interfere with the cell cycle, preventing cancer cells from dividing and proliferating.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 2.49 | EGFR inhibition |

| A549 (Lung) | 5.06 | Multi-target kinase inhibition |

| HepG2 (Liver) | 2.08 | Apoptosis induction |

These results indicate significant cytotoxic effects against multiple cancer cell lines, suggesting that the compound may be a promising candidate for further development in cancer therapy.

Case Studies

- In Vitro Studies : In a study conducted by researchers at MDPI, this compound exhibited potent activity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like gefitinib and afatinib . The compound's ability to selectively inhibit EGFR suggests it could be effective in treating cancers with EGFR mutations.

- Molecular Docking Studies : Molecular docking simulations have demonstrated that the compound binds effectively to the active sites of target kinases, corroborating its inhibitory effects observed in biological assays . These findings provide insights into the structure-activity relationship that could guide future modifications of the compound for enhanced efficacy.

Q & A

Q. What synthetic strategies are recommended for N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, starting with the preparation of a quinazolinone core followed by coupling with 4-fluorobenzamide derivatives. Key steps include:

- Quinazolinone formation : Cyclization of anthranilic acid derivatives with ethyl isocyanate or urea under acidic conditions.

- Amide coupling : Use of coupling agents like EDC/HOBt or DCC to attach the 4-fluorobenzamide moiety to the quinazolinone scaffold.

- Optimization : Control reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Reference to analogous synthesis protocols for 4-fluorobenzamide-based derivatives supports these steps .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Crystallography :

- Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement . ORTEP-3 or WinGX can visualize molecular geometry and hydrogen-bonding networks .

- Thermal Analysis : DSC/TGA to assess melting points and thermal stability (e.g., decomposition above 200°C for similar fluorobenzamides) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s potential in promoting neuritogenesis, based on structural analogs?

- Methodological Answer :

- In vitro models : Use primary neuronal cultures (e.g., rat dorsal root ganglia) treated with the compound (1–10 µM). Quantify neurite outgrowth via immunofluorescence (anti-βIII-tubulin) and image analysis (ImageJ).

- Mechanistic assays :

- Western blotting for neuritogenesis markers (e.g., GAP-43, MAP2).

- Calcium imaging to assess neuronal activation.

- Reference analogs : Structural analogs like N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide show neuritogenesis-promoting effects in corneal and retinal tissues, suggesting similar assay frameworks .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and blood-brain barrier penetration (logP/TPSA analysis: optimal logP ~1.6, TPSA <90 Ų) .

- Metabolite identification : Use hepatic microsomes to identify active/inactive metabolites.

- Species-specific differences : Compare rodent vs. human cell lines (e.g., SH-SY5Y neurons) to address interspecies variability. Reference discrepancies in 5-HT receptor agonist studies (e.g., in vitro potency vs. in vivo efficacy) .

Q. How can molecular docking predict interactions with targets like 5-HT receptors, and how are these predictions validated experimentally?

- Methodological Answer :

- Docking workflow :

Retrieve receptor structure (e.g., 5-HT PDB ID: 6WGT).

Prepare ligand (compound) and receptor (protonation, energy minimization).

Use AutoDock Vina for binding pose prediction; prioritize poses with lowest ΔG.

- Validation :

- Functional assays : cAMP inhibition (5-HT activation) or calcium flux in transfected HEK293 cells.

- SAR analysis : Compare docking scores of analogs (e.g., N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, a 5-HT agonist) to refine predictions .

Q. What challenges arise in assessing metabolic stability and toxicity of fluorobenzamide-containing compounds?

- Methodological Answer :

- Metabolic stability :

- Microsomal assays : Incubate with rat/human liver microsomes (NADPH cofactor) to measure half-life.

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions.

- Toxicity :

- Developmental toxicity : Assess in zebrafish embryos (LC and teratogenicity). High-dose 4-fluorobenzamide derivatives show embryotoxicity .

- Mitochondrial toxicity : Measure oxygen consumption rate (OCR) in cell lines.

Data Contradiction Analysis

Q. How should conflicting reports on COX-inhibitory vs. neurotrophic activity be reconciled for fluorobenzamide derivatives?

- Methodological Answer :

- Target selectivity profiling : Use kinase/COX inhibition panels (e.g., Eurofins Cerep) to identify off-target effects.

- Dose-dependent effects : Low concentrations (nM–µM) may activate neurotrophic pathways, while higher doses (>10 µM) inhibit COX-2.

- Pathway crosstalk : Analyze transcriptomics (RNA-seq) to map overlapping signaling networks (e.g., NF-κB in inflammation vs. neuritogenesis) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| LogP | ~1.6 (predicted) | |

| TPSA | 52.3 Ų | |

| Neuritogenesis Assay | Rat DRG, 10 µM, 48h incubation | |

| 5-HT IC | 4 nM (analog data) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.